Phenol hydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
144796-97-4 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
phenol;hydrate |
InChI |
InChI=1S/C6H6O.H2O/c7-6-4-2-1-3-5-6;/h1-5,7H;1H2 |
InChI Key |
KSSNXJHPEFVKHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)O.O |
Canonical SMILES |
C1=CC=C(C=C1)O.O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Phenol Water Complexes
Quantum Mechanical Characterization of Hydrogen Bonding in Phenol-Water Systems
Quantum mechanics offers powerful tools to investigate the nature of hydrogen bonds in phenol-water complexes at the molecular level. These methods provide detailed information about the stability, geometry, and electronic properties of these interactions.
Ab Initio and Density Functional Theory (DFT) Calculations of Interaction Energies
A fundamental aspect of studying phenol-water complexes is determining their interaction energies, which quantify the strength of the hydrogen bonds. Both ab initio and Density Functional Theory (DFT) methods are employed for this purpose.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2 and MP4), are based on first principles and provide a high level of accuracy, particularly when accounting for electron correlation. scirp.orgscirp.org DFT methods, which include functionals like B3LYP and PBE, offer a cost-effective alternative that can also yield reliable results for hydrogen-bonded systems. mdpi.com
Studies have shown that the interaction energy of a phenol-water complex is significant, with some calculations indicating it can be in the range of 15-28 kcal/mol, which is considerably higher than analogous interactions with H₂S or H₂Se. scirp.org The stability of different conformations of phenol-water complexes has been investigated, revealing that the most stable structures involve hydrogen bonding through the hydroxyl (-OH) group of phenol (B47542). scirp.org For instance, MP2 calculations have shown interaction energies for different phenol-H₂O models to be around -8.3 to -8.4 kcal/mol in the gas phase. scirp.org The choice of basis set, such as 6-311++G(d,p), is crucial for accurately capturing these interactions. scirp.org
Calculations have revealed that the intermolecular interaction in phenol clusters is slightly stronger than in water clusters with similar hydrogen-bonding patterns. researchgate.netacs.org However, when phenol and water clusters are combined, the resulting stability is comparable to that of pure water clusters. researchgate.netacs.org
Table 1: Calculated Interaction Energies for Phenol-Water Complexes This table presents a selection of calculated interaction energies from various theoretical studies.
| Method/Basis Set | System | Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| MP4 | Phenol-Water | 15 - 28 | scirp.org |
| MP2 | Phenol-H₂O (model 2) | -8.3149 | scirp.org |
| MP2 | Phenol-H₂O (model 3) | -8.4207 | scirp.org |
| MP2/6-31G* | Phenol-Water Clusters | Varies | acs.org |
Topological Analysis of Electron Density and Hydrogen Bond Critical Points (HBCP)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a powerful framework for analyzing the electron density (ρ(r)) to characterize chemical bonds, including hydrogen bonds. researchgate.netmdpi.com This method identifies critical points in the electron density, and for hydrogen bonds, the bond critical point (HBCP) is of particular interest. researchgate.net
The values of the electron density (ρ(rc)) and its Laplacian (∇²ρ(rc)) at the HBCP offer insights into the nature of the interaction. For hydrogen bonds, which are considered closed-shell interactions, the electron density is relatively low, and the Laplacian is positive. mdpi.com Studies on phenol-water clusters have demonstrated a linear correlation between the interaction energy and the total ρ(rc) and ∇²ρ(rc) values for the clusters. researchgate.net This analysis confirms the nature of the closed-shell interactions within these hydrogen-bonded systems. researchgate.net QTAIM analysis has been instrumental in showing that phenol-water cluster structures are stabilized by strong OH···O hydrogen bonds, as well as weaker C-H···O and OH···π interactions. tandfonline.com
Classification and Energetics of σ-type, π-type, and χ-type Hydrogen Bonds
Hydrogen bonding in phenol-water systems is not limited to a single mode of interaction. Theoretical studies have classified these interactions into different types based on the atoms involved. acs.orgnih.gov
σ-type hydrogen bonds: These are the conventional hydrogen bonds involving the hydroxyl group of phenol. They can be further divided into:
σH-type: Phenol acts as a hydrogen bond donor, with its hydroxyl hydrogen interacting with the oxygen of a water molecule. This is the favored interaction for water. acs.orgnih.gov
σO-type: Phenol acts as a hydrogen bond acceptor, with its hydroxyl oxygen interacting with a hydrogen from a water molecule.
π-type hydrogen bonds: In this interaction, the π-electron system of the phenol's aromatic ring acts as a hydrogen bond acceptor. aip.orgresearchgate.net Water molecules can act as H-bond donors to the center of the benzene (B151609) ring. nih.gov The disappearance of this π-type bonding is observed as the temperature increases towards the critical point of water. aip.orgnih.gov
χ-type hydrogen bonds: This is a less common type of interaction that exhibits characteristics of both π and σH bonds. acs.orgnih.gov
The energetics of these different bond types vary. While water preferentially forms σH-type bonds with phenol, other molecules like HCl and H₂S favor π-type interactions. acs.orgnih.gov Ab initio calculations have shown that except for hydrogen fluoride (B91410) (HF), several other small molecules have larger binding energies with phenol than with a water molecule, highlighting the diverse interaction capabilities of phenol. nih.gov
Molecular Dynamics Simulations of Phenol Hydration Structures and Dynamics
While quantum mechanical calculations provide a static picture of phenol-water interactions, molecular dynamics (MD) simulations offer a dynamic view, elucidating the behavior of these complexes in a condensed phase, such as an aqueous solution.
Elucidation of Spatial Hydration Structures in Aqueous Environments
MD simulations are used to determine the spatial arrangement of water molecules around a phenol molecule, known as its hydration structure. These simulations characterize the hydration shells using tools like radial, cylindrical, and spatial distribution functions. aip.orgnih.gov
At ambient conditions, simulations show that a phenol molecule is solvated by approximately 38 water molecules, which form a large hydrophobic cavity. aip.orgnih.gov Within this structure, there is a structured local distribution of water molecules within a distance of 8 Å from the phenol, and two distinct hydration shells can be identified. researchgate.net The first hydration shell exhibits a more ordered local structure compared to the second. researchgate.net The simulations reveal that phenol forms an average of 2.39 hydrogen bonds with its hydration shell. Of these, about 1.55 are due to interactions with the hydroxyl group, and 0.84 are attributed to π-complexes with the aromatic ring. researchgate.netnih.gov This confirms that phenol acts as a better hydrogen bond donor than an acceptor. researchgate.net As temperature increases, this hydration structure undergoes significant changes, with the local structure becoming more disrupted. researchgate.net
Dynamic Analysis of Water Molecules within Phenol Hydration Shells
MD simulations also provide insights into the dynamic behavior of water molecules within the hydration shells of phenol. This includes calculating properties like self-diffusion coefficients and residence times of water molecules.
Studies have shown that the self-diffusion of phenol in an aqueous solution increases dramatically near the critical point of water, which is linked to changes in the water's structure under these conditions. nih.gov The rotational dynamics of water molecules solvating phenol are also affected. The water molecules in the first solvation shell of phenol show considerably slower rotational dynamics compared to bulk water due to the strong hydrogen bonds. rsc.org Interestingly, even the water molecules outside the first solvation shell of phenolate (B1203915) (the conjugate base of phenol) exhibit significantly slower rotational dynamics than neat water. rsc.org This indicates that the influence of the solute extends beyond its immediate hydration layer.
Computational Studies on Temperature and Pressure Effects on Hydration Phenomena
Computational methodologies, particularly molecular dynamics (MD) simulations, have been instrumental in elucidating the effects of temperature and pressure on the hydration phenomena of phenol. aip.orgnih.gov Simulations spanning conditions from ambient to supercritical reveal significant alterations in the hydration structure as temperature increases. aip.org One key observation is the change in the spatial distribution of water molecules around the phenol molecule. aip.org As the temperature rises towards the critical point of water, the number of water molecules situated directly above and below the aromatic benzene ring decreases. aip.org
Furthermore, the nature of the hydrogen bonding between phenol and water is highly sensitive to temperature. aip.orgaip.org At ambient conditions, water molecules form not only conventional hydrogen bonds with the hydroxyl group of phenol but also engage in π-type complexes with the benzene ring, where water acts as the hydrogen-bond donor. aip.org These π-type hydrogen bonding interactions tend to disappear as the system approaches the critical point. aip.org The coordination number of water molecules around the hydroxyl group of phenol also exhibits a distinct temperature dependence, reaching a maximum of approximately three at 373 K before decreasing at higher temperatures. aip.org
Ab initio molecular dynamics (AIMD) on phenol-(H₂O)₂ clusters suggest that the fundamental ring structure of the complex remains largely intact even at elevated temperatures. aip.org However, the system exhibits dynamic behavior with intermittent switching between OH⋯O and OH⋯π hydrogen bonding. aip.org This dynamic change is also reflected in spectroscopy, where a blueshift in the phenol OH band with increasing temperature is attributed to a strengthening of the OH bond itself. aip.org
Beyond temperature, high pressure has also been noted as a factor that can influence hydrogen bonding interactions in aqueous solutions of aromatic hydrocarbons. scirp.org In the vicinity of water's critical point, simulations have shown a dramatic increase in the self-diffusion coefficient of phenol, a phenomenon linked to the significant changes in water's structure and dynamics under these conditions. aip.org
Thermodynamic Principles of Phenol Hydration
The absolute hydration free energy and enthalpy of phenol have been determined through sophisticated computational models. uit.notandfonline.com A prominent approach is the cluster continuum solvation model, which has been used to calculate these thermodynamic properties with a high degree of accuracy compared to experimental values. uit.noresearchgate.net In these studies, initial configurations of phenol-water clusters are often identified using classical molecular dynamics, followed by optimization using higher levels of theory, such as ωB97XD/aug-cc-pVDZ. tandfonline.comuit.no
The following table summarizes findings on the computationally determined hydration thermodynamic properties of phenol from various theoretical models.
| Thermodynamic Quantity | Computational Method | Key Finding/Value | Source |
|---|---|---|---|
| Hydration Free Energy (ΔGhyd) | Cluster Continuum Model | Slightly underestimated compared to experimental values. A previously reported evaluation was -6.6 kcal/mol. uit.no | uit.notandfonline.com |
| Hydration Enthalpy (ΔHhyd) | Cluster Continuum Model | Found to be temperature-independent between 20 K and 400 K. tandfonline.com | tandfonline.comresearchgate.net |
| Hydration Enthalpy (ΔHhyd) | NPT Simulations / LJ Particle Model | The predicted hydration enthalpy is in good agreement with experimental data. usp.br | usp.br |
| Solvation Free Energy (ΔGsol) | DFT in Classical Explicit Solvents (DFT-CES) | Calculated values show credibility when compared with experimental solvation free energies. mdpi.com | mdpi.com |
| Hydration Free Energy & Enthalpy | Monte Carlo Simulations | Considered a more challenging computation than free energy alone, with uncertainties of ca. 0.4 kcal mol−1. rsc.org | rsc.org |
Computational studies have been specifically directed at understanding how the thermodynamics of phenol hydration change with temperature. uit.notandfonline.com A significant finding from research utilizing the cluster continuum solvation model is that the hydration free energy of phenol varies linearly with increasing temperature over a wide range from 20 K to 400 K. uit.notandfonline.comresearchgate.net This linear relationship indicates a constant entropy change over this temperature range.
In contrast to the free energy, the hydration enthalpy of phenol was found to be independent of temperature within the same 20 K to 400 K range. uit.notandfonline.comresearchgate.net This suggests that while the entropic contribution to hydration changes predictably with temperature, the enthalpic contribution, which relates to the strength of the interactions between phenol and water, remains constant. tandfonline.comresearchgate.net This temperature independence of enthalpy is a key finding from these specific computational models. uit.notandfonline.com Other computational approaches, such as those generating van't Hoff plots from simulation data at different temperatures, can also be used to derive these thermodynamic quantities. rsc.org
The table below illustrates the reported relationship between temperature and the primary thermodynamic parameters of phenol hydration based on computational findings.
| Thermodynamic Parameter | Temperature Range | Observed Dependence | Source |
|---|---|---|---|
| Hydration Free Energy (ΔGhyd) | 20 K - 400 K | Linearly dependent on temperature. | uit.notandfonline.comresearchgate.net |
| Hydration Enthalpy (ΔHhyd) | 20 K - 400 K | Found to be temperature-independent. | uit.notandfonline.comresearchgate.net |
Compound Index
Spectroscopic Characterization of Phenol Water Clusters
Infrared (IR) Spectroscopy of Hydrogen-Bonded Phenol-Water Complexes
Infrared spectroscopy is a powerful tool for probing the vibrational modes of molecules. In phenol-water clusters, it offers direct insight into the perturbations of the O-H stretching vibrations upon the formation of hydrogen bonds, revealing details about the structure and strength of these interactions.
Matrix-isolation infrared spectroscopy is an experimental technique used to study molecules and complexes by trapping them in an inert solid matrix at low temperatures, such as argon or neon. researchgate.netnih.gov This method prevents the rotation of the guest molecules, allowing for the observation of pure vibrational features. nih.gov Early studies using this technique on phenol (B47542) in argon and nitrogen matrices identified the characteristic OH stretching bands for the phenol monomer, dimer, and other multimers. researchgate.net
When phenol and water are co-deposited in an inert matrix, new spectral bands appear, which are attributed to the formation of phenol-water complexes. mdpi.com In these complexes, the phenol molecule typically acts as the hydrogen bond donor to the water molecule. mdpi.comunige.ch This interaction is confirmed by the appearance of new, distinct bands in the IR spectrum that are not present in the spectra of the individual components. mdpi.com The formation of these complexes can be enhanced by annealing the matrix, which allows for diffusion and aggregation of the isolated species. mdpi.com
The formation of a hydrogen bond in the phenol-water complex leads to a significant change in the O-H stretching frequency of the phenol molecule. The O-H stretching vibration of the bare phenol monomer is observed at 3657 cm⁻¹. acs.org Upon forming a hydrogen bond with a water molecule, this band experiences a substantial redshift (a shift to lower frequency).
In a neon matrix, the O-H stretching mode of the phenol monohydrate (PhOH·H₂O) is observed at 3499 cm⁻¹. mdpi.com This corresponds to a redshift of 158 cm⁻¹ relative to the free phenol O-H stretch. This large redshift is a direct consequence of the weakening of the O-H covalent bond due to its interaction with the oxygen atom of the water molecule. The magnitude of this spectral shift is indicative of the strength of the hydrogen bond. unige.ch For comparison, the O-H stretch in the phenol-Ar complex is observed at 3656 cm⁻¹, showing a negligible shift, which highlights the specific and much stronger nature of the hydrogen bond with water. acs.org
The following table summarizes the observed O-H stretching frequencies for phenol and its complex with water.
| Species | O-H Stretching Frequency (cm⁻¹) | Spectral Shift (Δν, cm⁻¹) |
| Phenol Monomer | 3657 | - |
| Phenol-Water Complex | 3499 | -158 |
Data compiled from references mdpi.comacs.org.
In addition to the high-frequency O-H stretching modes, the formation of a hydrogen bond gives rise to new, low-frequency intermolecular vibrational modes. Among these are the large-amplitude hydrogen bond librational modes, which correspond to the hindered rotational motions (or rocking) of the molecules within the complex. mdpi.comrsc.org These modes are highly sensitive to the intermolecular potential energy surface and provide direct information about the strength and directionality of the hydrogen bond. scispace.com
For the phenol monohydrate (PhOH·H₂O) isolated in a neon matrix, a distinct and highly IR-active band is observed at 642 cm⁻¹. mdpi.com This band is assigned to the large-amplitude donor librational motion of the phenol molecule acting as the hydrogen bond donor. mdpi.com When H₂O is replaced with D₂O, this band shifts slightly to 638 cm⁻¹, a small isotopic shift that confirms the assignment to a motion primarily involving the entire phenol moiety rather than just the hydrogen atom. mdpi.com These librational modes contribute significantly to the change in vibrational zero-point energy upon the formation of the hydrogen bond. rsc.org
| Complex | Librational Mode Frequency (cm⁻¹) | Assignment |
| PhOH·H₂O | 642 | Large-amplitude donor librational motion |
| PhOH·D₂O | 638 | Large-amplitude donor librational motion |
Data compiled from reference mdpi.com.
Ultraviolet (UV) Spectroscopy and Electronic Structure Probes
UV spectroscopy probes the electronic transitions in molecules. In phenol-water clusters, it provides information on how hydrogen bonding affects the electronic structure of the phenol chromophore and can be used to study dynamics such as intracluster proton transfer.
High-resolution fluorescence excitation spectroscopy has been used to study the S₁←S₀ electronic transition in phenol and its 1:1 complex with water. dntb.gov.uaaip.org For the phenol monomer, the origin of this transition is at 36348.71 cm⁻¹. researchgate.net In the phenol(H₂O)₁ cluster, this transition is redshifted, indicating that the hydrogen bond is stronger in the electronically excited state (S₁) than in the ground state (S₀). dntb.gov.ua
The high-resolution spectrum of the phenol(H₂O)₁ cluster reveals that the origin band is split into two distinct bands separated by 0.85 cm⁻¹. dntb.gov.uaaip.org This splitting is attributed to a torsional motion that interchanges the two equivalent hydrogen atoms in the water molecule of the cluster. dntb.gov.uaaip.org Analysis of the rotational constants derived from these spectra allows for the determination of the geometry of the complex. The O-O distance of the hydrogen bond was determined to be 2.93 Å in the ground state and shortens to 2.89 Å in the excited state, consistent with the observed redshift. dntb.gov.uaaip.org
| State | O-O Distance (Å) |
| Ground State (S₀) | 2.93 |
| Excited State (S₁) | 2.89 |
Data compiled from references dntb.gov.uaaip.org.
Intracluster proton transfer is a fundamental reaction that can be studied in isolated molecular clusters. nih.gov In phenol-water clusters, excited-state proton transfer (ESPT) can occur, where upon electronic excitation, the phenolic proton is transferred to the solvent water molecule(s). rsc.orgresearchgate.net This process is highly dependent on the number of solvent molecules. researchgate.net
While ESPT is not typically observed in the simple phenol(H₂O)₁ cluster, studies on larger clusters and related systems like phenol-(NH₃)ₙ have shown that a critical number of solvent molecules is required to stabilize the resulting ion pair. rsc.org Spectroscopic signatures of proton transfer include the appearance of a new, red-shifted emission band corresponding to the fluorescence from the proton-transferred species (phenolate radical). rsc.org Time-resolved pump-probe spectroscopy can directly measure the dynamics of this process, revealing that in some systems, the reaction evolves from a concerted excited-state hydrogen transfer (ESHT) to a stepwise electron transfer followed by proton transfer as the cluster size increases. researchgate.net In studies of phenol cluster cations, evidence for proton transfer leading to water formation within the cluster has also been observed through mass spectrometry. nih.gov
Application of Photoionization-Based Size Selection in Cluster Spectroscopy
Photoionization-based techniques are instrumental in the size-selective spectroscopic analysis of phenol-water clusters. Methods such as two-color resonant two-photon ionization (R2PI) combined with time-of-flight mass spectrometry enable the acquisition of mass-selective vibronic spectra. This approach allows researchers to isolate and study specific cluster sizes, such as phenol·(H₂O)ₙ where n can be precisely determined, providing detailed insights into the properties of each cluster variant. unige.ch
In these experiments, a "pump" laser excites the cluster to an intermediate electronic state (S₁), and a second "ionization" laser provides the energy to eject an electron, creating a cation. By detecting the mass of the resulting ion, spectra can be specifically assigned to a cluster of a particular size. Photoionization efficiency spectra reveal sharp ionization thresholds for these complexes. For instance, the adiabatic ionization potential for phenol·(H₂O) has been determined to be significantly lower than that of bare phenol, a direct consequence of the stabilization provided by the hydrogen bond.
Zero-Kinetic-Energy (ZEKE) Photoelectron Spectroscopy of Phenol-Water Systems
Zero-Kinetic-Energy (ZEKE) photoelectron spectroscopy has been employed to probe the cationic ground state (D₀) of the phenol-water complex with high resolution. This two-photon, two-color (1+1') technique provides detailed information on the intermolecular vibrations of the ionic complex, which is a prototypical system for studying hydrogen bonding. aip.org
ZEKE spectra of the 1:1 phenol-water complex are characterized by rich vibrational structures. aip.org A dominant feature in all recorded spectra is a long progression of the intermolecular stretching vibration, which has a frequency of 240 cm⁻¹. aip.org The prominence of this progression indicates a substantial change in the geometry of the complex along the hydrogen-bond coordinate upon ionization. aip.org This change is attributed to the strengthening of the hydrogen bond in the cation.
By recording ZEKE spectra through different intermolecular vibrational levels of the intermediate S₁ state, a more detailed analysis of the intermolecular vibrational landscape of the cation is possible. aip.org Studies on both the fully protonated complex (C₆H₅OH–H₂O) and its deuterated isotopologue (C₆H₅OD–D₂O) have allowed for a more definitive assignment of the observed intermolecular vibrations. aip.org
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| Intermolecular Stretch | 240 | The primary vibration of the hydrogen bond between phenol and water. A long progression of this mode dominates the spectrum. |
Time-Resolved Spectroscopic Investigations of Vibrational Dynamics
Picosecond Time-Resolved IR-UV Pump-Probe Spectroscopy of Phenol-Water Complexes
Picosecond time-resolved IR-UV pump-probe spectroscopy is a powerful technique for investigating the dynamics of vibrational relaxation in phenol-water clusters. nih.gov In this method, a picosecond IR pulse excites a specific vibrational mode, typically the H-bonded OH stretching vibration, and a time-delayed picosecond UV pulse probes the subsequent evolution of the system by ionizing the cluster. nih.gov
By monitoring the ion signal as a function of the delay time between the pump and probe pulses, the population dynamics of the initially excited vibrational level and the appearance of redistributed energy states can be tracked. nii.ac.jp The transient S₁-S₀ UV spectra reveal information about the levels populated through intracluster vibrational energy redistribution (IVR) and subsequent vibrational predissociation (VP). nih.gov The pulse widths of the IR and UV lasers in these experiments are typically on the order of picoseconds, allowing for the direct measurement of ultrafast energy flow processes. nii.ac.jp
Analysis of Vibrational Energy Redistribution (VER) and Vibrational Predissociation (VP) Lifetimes
The analysis of time-resolved data from pump-probe experiments on phenol-water complexes has led to a proposed three-step mechanism for the energy flow following the excitation of the H-bonded OH stretching vibration. nih.gov
Intramolecular Vibrational Energy Redistribution (IVR): Energy initially localized in the OH stretch vibration redistributes within the phenol molecule, creating a "hot" phenol. The rate of this initial step is strongly dependent on the strength of the hydrogen bond. nih.gov
Intermolecular Energy Flow: The excess vibrational energy then flows from the hot phenol to the intermolecular vibrational modes of the cluster. nih.gov
Vibrational Predissociation (VP): Finally, the energy accumulated in the intermolecular modes leads to the dissociation of the hydrogen bond. nih.gov
The dynamics of vibrational predissociation have been found to be dependent on the specific OH stretch initially excited. rsc.orgrsc.org Exciting the hydrogen-bonded OH stretch on the phenol moiety (Pathway 1) results in different internal energy distributions of the fragments compared to exciting the asymmetric OH stretch localized on the water molecule (Pathway 2). rsc.orgrsc.org Following excitation via Pathway 1, the internal energy distributions of the phenol co-fragments are well-described by a statistical model. rsc.org In contrast, Pathway 2 leads to a propensity to populate higher-energy rovibrational levels of the phenol fragment, which is more consistent with an energy-gap model. rsc.org
| Excitation Pathway | Vibrational Mode Excited | Fragment Energy Distribution Model |
|---|---|---|
| Pathway 1 | Hydrogen-bonded OH stretch of Phenol | Statistical Prior Distribution |
| Pathway 2 | Asymmetric OH stretch of Water | Energy-Gap Model |
Structural Elucidation of Solid Phenol Hydrate Forms and Clathrates
Crystal Structure Determination of Phenol (B47542) Hemihydrate (C₅H₅OH·0.5H₂O)
Recent investigations into phenol hemihydrate have overturned long-standing structural models, providing a more accurate and detailed picture of its crystalline form.
The crystal structure of phenol hemihydrate (C₅H₅OH·0.5H₂O) was redetermined using high-resolution neutron powder diffraction data. nih.gov This analysis revealed that the previously accepted crystal structure, first reported in 1960, was incorrect. nih.govdoaj.orgiucr.org The new, accurate model shows that phenol hemihydrate crystallizes in the orthorhombic space group Pbcn, with eight formula units (Z = 8) per unit cell. nih.govdoaj.orgresearchgate.net The synthesis for this analysis involved flash-freezing a stoichiometric liquid of phenol and deuterated water with liquid nitrogen, followed by grinding the resulting solid into a fine powder for measurement. iucr.org
Table 1: Crystallographic Data for Phenol Hemihydrate at 280 K
| Parameter | Value |
| Formula | C₅H₅OH·0.5H₂O |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 16.518 |
| b (Å) | 12.871 |
| c (Å) | 5.549 |
| Z | 8 |
| Temperature (K) | 280 |
Data sourced from neutron powder diffraction studies. nih.goviucr.orgresearchgate.net
The refined structure of phenol hemihydrate is defined by a sophisticated network of hydrogen bonds. nih.gov The primary structural motif involves pairs of phenol molecules, which are related by a center of inversion and bridged by a single water molecule through O—H···O hydrogen bonds. nih.govdoaj.orgiucr.org This arrangement creates distinct inversion dimers. nih.gov
Analysis of the thermal expansion of phenol hemihydrate demonstrates a significant anisotropic response, meaning the structure expands and contracts differently along its crystallographic axes when the temperature changes. nih.govdoaj.org The structure was found to be approximately three times stiffer along the c-axis compared to the orthogonal a and b directions. nih.govnih.govdoaj.org This pronounced stiffness along the c-axis is directly attributed to the chains of phenol and water molecules linked by strong O—H···O hydrogen bonds that run parallel to this direction. nih.govresearchgate.net In contrast, the weaker C—H···π interactions that hold these chains together allow for greater thermal expansion in the other directions. nih.gov
Phenol Clathrate Compounds and Advanced Host-Guest Chemistry
Phenol and its derivatives are key components in the field of host-guest chemistry, capable of forming clathrates—inclusion compounds where guest molecules are trapped within the lattice of host molecules. inflibnet.ac.in
The synthesis of phenol clathrates can be achieved through various methods depending on the host and guest molecules. One approach involves crystallization from a solution containing the host and guest components. akjournals.com For instance, clathrates of tetracyano complexes with phenol have been synthesized by adding a saturated aqueous solution of phenol to the host complex dissolved in ethylenediamine. akjournals.com Another method is gas-phase synthesis, which has been used to create a methane-loaded hydroquinone (B1673460) (a phenol derivative) clathrate by exposing crystalline α-hydroquinone to high-pressure methane (B114726) gas at room temperature. acs.org
Computational screening has emerged as a powerful tool for predicting the formation and stability of new clathrate structures. chemrxiv.orgchemrxiv.org This method uses computer-generated crystal structures to screen for the ability of potential hosts, like phenol derivatives, to adsorb guest molecules such as xenon, carbon dioxide, and methane. chemrxiv.orgchemrxiv.org
The stability of these clathrates is often assessed using thermal analysis techniques. akjournals.com For example, the thermal stability of tetracyano-phenol clathrates was evaluated by observing their decomposition temperatures. akjournals.com Time-resolved synchrotron X-ray diffraction (XRD) and quadrupole mass spectroscopy have also been used to assess stability, showing that a CH₄-loaded hydroquinone clathrate remains stable up to 368 K before transforming and releasing the guest gas. acs.org
The structure of phenol clathrates is dictated by the interplay of hydrogen bonding, the size and shape of the guest molecule, and weaker intermolecular forces. nih.gov In many clathrates formed by phenol and related compounds like hydroquinone, a common structural motif is a ring of six hydrogen-bonded hydroxyl groups. oup.com
The host framework can exhibit significant flexibility. In clathrates of 4,4'-bis(4'-hydroxyphenyl)cyclohexanone, the host molecule's conformation changes to accommodate differently sized guests like phenol or cresol, creating adaptable cavities. nih.gov The inclusion of phenol into a ladder-like host framework of this T-shaped molecule results in a chiral structure with voids of approximately 10x13 Å. nih.gov
Phenol can also act as a guest molecule, influencing the structure of host frameworks. When co-crystallized with trimesic acid, phenol molecules can disrupt the typical hydrogen-bonding patterns of the host, inserting themselves into carboxylic acid dimers to form what can be considered a co-crystal. acs.org In contrast, when included as a guest in a pyromellitic acid host, phenol does not disrupt the primary hydrogen-bonded network but instead glues to it via weaker O-H···O bonds, forming a true clathrate with a 2D layered structure. acs.org The specific interactions and resulting architecture depend heavily on the host/guest ratio and the size of the guest. acs.org
Table 2: Examples of Phenol-Related Clathrate Systems
| Host Molecule | Guest Molecule(s) | Key Structural Features |
| 4,4'-bis(4'-hydroxyphenyl)cyclohexanone | Phenol, Aniline | Adaptable ladder-like host framework; guest size influences cavity dimensions (10x13 Å for phenol). nih.gov |
| Pyromellitic Acid | Phenol, o-cresol, p-cresol | Host forms a 2D square grid network via hydrogen bonds; phenolic guests occupy channels. acs.org |
| Ni(NH₃)₂Pt(CN)₄ | Phenol | Host molecules form cage structures that enclose phenol as the guest component. akjournals.com |
| Hydroquinone (1,4-dihydroxybenzene) | Methane (CH₄) | Host forms a β-form clathrate with a hexagonal space group (R3); CH₄ occupies cages in the framework. acs.org |
| Trimesic Acid | m-cresol (MP) | Host forms a 3D structure with cavities occupied by the guest phenol derivative molecules. mdpi.com |
Fundamental Mechanisms of Guest Molecule Encapsulation and Controlled Release within Phenol Clathrates
The formation of phenol clathrates and the subsequent release of entrapped guest molecules are governed by a complex interplay of structural compatibility, intermolecular forces, and thermodynamic conditions. These processes are central to the potential applications of phenol clathrates in areas such as gas storage and separation.
The encapsulation of guest molecules within the phenol host lattice is a phenomenon of host-guest chemistry, where the phenol molecules self-assemble to form a crystalline framework with cavities, and the guest molecules occupy these voids. wikipedia.orgresearchgate.net The primary structural feature enabling this process is the formation of hydrogen-bonded rings of phenol molecules. gla.ac.uk Specifically, the hydroxyl groups of six phenol molecules link to create a hexagon of hydrogen-bonded oxygen atoms, with the phenyl groups oriented in alternating directions. gla.ac.uk This arrangement results in a crystal lattice containing two distinct types of cavities: a small, roughly spherical cavity of about 4.5 Å, and a larger, elongated cage approximately 15 Å in length. gla.ac.uk
The encapsulation process itself is not driven by the formation of covalent bonds but rather by weaker, non-covalent interactions between the host and guest. These interactions primarily consist of van der Waals forces. wikipedia.org However, other specific interactions, such as C-H···π interactions, can also play a significant role in stabilizing the guest within the cavity and organizing the guest molecules in an ordered pattern within the crystal structure. mdpi.com The nature and size of the guest molecule are critical; for example, the larger elongated cage in phenol clathrates can accommodate up to four molecules of hydrogen chloride (HCl) but only two molecules of the larger carbon disulfide (CS₂). gla.ac.uk Smaller molecules may occupy the smaller cavities as well. gla.ac.uk
The kinetics of guest molecule uptake can be complex. Studies have shown that for phenol, the clathration process does not necessarily follow a simple Langmuir isotherm, which describes adsorption onto a surface. gla.ac.uk The process can be significantly promoted by mechanical agitation, such as shaking the host crystals with steel ball bearings, which helps to overcome kinetic barriers. rsc.org Research has identified an initiation time for the uptake of guest molecules, which is dependent on the pressure of the guest gas. rsc.org
Table 1: Guest Molecule Accommodation in Phenol Clathrates This table details various guest molecules that can be encapsulated by the phenol host lattice and the specific cavity type they are known to occupy. Data is compiled from foundational studies on phenol clathrate structures. gla.ac.uk
| Guest Molecule | Formula | Occupied Cavity Type(s) |
| Hydrogen Chloride | HCl | Small & Large |
| Hydrogen Bromide | HBr | Small & Large |
| Sulfur Dioxide | SO₂ | Small & Large |
| Carbon Disulfide | CS₂ | Large Only |
| Krypton | Kr | Not specified |
| Xenon | Xe | Not specified |
| Methane | CH₄ | Not specified |
| Carbon Dioxide | CO₂ | Small |
The release of guest molecules from phenol clathrates is a thermodynamically controlled process, typically induced by an increase in temperature. aip.org This process is often described as the decomposition or dissociation of the clathrate. As the temperature rises to a specific dissociation point for a given guest, the guest molecules gain sufficient thermal energy to overcome the weak host-guest interactions and escape from the cavities. aip.org The rate of this release is frequently diffusion-controlled, meaning it depends on the rate at which the guest molecules can move through the crystal lattice to the surface. gla.ac.uk
Following the release of the guest molecules, the host lattice, which is stabilized by the presence of the guests, often undergoes a phase transition, reverting to a more stable, non-porous crystalline form of phenol. aip.org The kinetics of release can be influenced by the physical characteristics of the clathrate. For instance, controlling the grain size of the clathrate crystals can modulate the release rate; smaller grains have a larger surface-area-to-volume ratio, which can facilitate faster gas release. google.com
Detailed thermodynamic data on the dissociation of phenol clathrates is specific to the guest molecule. As a structurally similar and well-studied system, hydroquinone (quinol) clathrates provide insight into the temperatures at which different guests are released. The stability of the clathrate and the dissociation temperature are directly linked to the strength of the host-guest interactions.
Table 2: Dissociation Temperatures for Guest Molecules in Hydroquinone (β-HQ) Clathrates This table presents research findings on the dissociation temperatures for different guest molecules encapsulated within β-hydroquinone, a host compound structurally related to phenol. The data illustrates how the nature of the guest influences the stability and release temperature of the clathrate. aip.org
| Guest Molecule | Formula | Dissociation Temperature (K) |
| Carbon Dioxide | CO₂ | 363 ± 2 |
| Methane | CH₄ | 390 ± 2 |
This dynamic process of encapsulation and controlled release underscores the potential of phenol clathrates as materials for tunable storage and delivery systems. google.comresearchgate.net
Advanced Reaction Mechanisms and Environmental Fate Research in Aqueous Phenol Systems
Mechanistic Pathways of Phenol (B47542) Transformation in Aqueous Environments
The degradation of phenol in water is a complex process that can be significantly accelerated and enhanced by Advanced Oxidation Processes (AOPs). These methods are characterized by the in-situ generation of highly reactive chemical species, primarily the hydroxyl radical (•OH), which are capable of non-selectively oxidizing a wide range of organic pollutants. asianpubs.orgmdpi.com
Advanced Oxidation Processes (AOPs) Mechanisms (e.g., Photo-Fenton, Electro-Fenton, Photocatalysis)
Photo-Fenton Process: This process is an enhancement of the traditional Fenton reaction, which uses a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. zju.edu.cn The addition of ultraviolet (UV) light in the photo-Fenton process significantly accelerates the degradation of phenol. zju.edu.cnrsc.orgasianpubs.org The primary mechanism involves the photolysis of Fe(OH)²⁺, which regenerates Fe²⁺ and produces additional hydroxyl radicals, thereby increasing the efficiency of the process. zju.edu.cn The degradation of phenol in the photo-Fenton process can proceed through two main pathways: complex oxidation and oxidation by hydroxyl radicals. zju.edu.cnnih.gov Studies have shown that the photo-Fenton process is most effective under acidic conditions, typically at a pH of around 3. asianpubs.org The process can lead to the complete mineralization of phenol into carbon dioxide and water. rsc.org
Electro-Fenton Process: The electro-Fenton process combines electrochemical methods with the Fenton reaction. In this system, hydrogen peroxide and/or ferrous ions are generated in-situ through electrochemical reactions. scialert.netbohrium.com This method offers advantages such as the continuous regeneration of Fe²⁺ from Fe³⁺ at the cathode, which enhances the catalytic cycle and the production of hydroxyl radicals. researchgate.net The electro-Fenton process has been shown to be highly effective for the complete removal of total organic carbon (TOC) from aqueous solutions of phenol. researchgate.netpsu.edu The main intermediates identified during the electro-Fenton treatment of phenol include hydroquinone (B1673460), p-benzoquinone, and catechol, which are further oxidized to short-chain carboxylic acids before complete mineralization. researchgate.netpsu.edu
Photocatalysis: This process utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with photons of sufficient energy (equal to or greater than its band gap), generates electron-hole pairs (e⁻/h⁺). nih.gov These charge carriers then react with water and dissolved oxygen to produce reactive oxygen species, including hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are responsible for the degradation of phenol. nih.govmdpi.com The efficiency of photocatalytic degradation is influenced by several factors, including the type of photocatalyst, pH of the solution, and the intensity of the light source. scirp.orgresearchgate.net For instance, the degradation of phenol is generally more efficient in acidic to neutral pH ranges where the adsorption of phenol onto the catalyst surface is favored. scirp.org The process ultimately leads to the mineralization of phenol into CO₂ and H₂O. researchgate.net
Role of Reactive Oxygen Species and Other Intermediates in Phenol Degradation Kinetics
Reactive oxygen species (ROS) are the primary drivers of phenol degradation in AOPs. mdpi.com The most important of these is the hydroxyl radical (•OH), a powerful and non-selective oxidizing agent. asianpubs.org Other ROS, such as superoxide radicals (•O₂⁻) and hydroperoxyl radicals (HO₂•), also contribute to the degradation process, although their reactivity is generally lower than that of •OH. mdpi.comrsc.org
The degradation of phenol typically proceeds through a series of steps initiated by the attack of •OH on the aromatic ring, leading to the formation of hydroxylated intermediates like catechol, hydroquinone, and resorcinol. rsc.orgresearchgate.net These intermediates are then further oxidized, leading to the opening of the aromatic ring and the formation of short-chain carboxylic acids such as maleic acid, fumaric acid, oxalic acid, and formic acid. researchgate.netresearchgate.net Ultimately, these organic acids are mineralized to CO₂ and H₂O. researchgate.net
The kinetics of phenol degradation often follow pseudo-first-order kinetics. nih.govresearchgate.net The rate of degradation is influenced by the concentration of ROS, which in turn depends on the specific AOP and the operating conditions. mdpi.com For example, in the photo-Fenton process, the concentration of H₂O₂ and Fe²⁺ ions significantly impacts the rate of •OH generation and thus the degradation rate of phenol. rsc.orgasianpubs.org Similarly, in photocatalysis, the intensity of UV irradiation and the concentration of the photocatalyst are key factors. scirp.org
Interfacial Phenomena and Solvation Effects on Phenol Reactivity
The behavior and reactivity of phenol in aqueous solutions are significantly influenced by phenomena occurring at interfaces and the way it is solvated by water molecules.
Valence Electronic Structure of Interfacial Phenol in Water Droplets
Recent research using UV photoelectron spectroscopy on aqueous phenol droplets has provided insights into the valence electronic structure of phenol at the water-vacuum interface. ethz.chresearchgate.net These studies have shown that the vertical binding energy (VBE) of aqueous phenol, which is a measure of the energy required to remove an electron from the molecule, is dependent on its concentration at the interface. researchgate.net
In non-resonant photoionization experiments, a systematic decrease in the VBE of aqueous phenol was observed as the concentration increased, from approximately 8.0 eV at low concentrations to 7.6 eV at higher concentrations. researchgate.net This change is attributed to the different local environments and interactions experienced by phenol molecules at varying surface coverages. In contrast, under resonance-enhanced photoionization conditions, the VBE remained relatively constant at around 8.1 eV, irrespective of the concentration. researchgate.net This is explained by ultrafast relaxation of the intermediate excited state and the formation of phenol excimers and other aggregates. researchgate.net Correcting for the scattering of electrons within the droplets reduces these measured VBEs by 0.1–0.2 eV. researchgate.net
Table 1: Measured Vertical Binding Energies (VBE) of Aqueous Phenol
| Photoionization Condition | Concentration | Measured VBE (eV) |
| Non-resonant | Low | 8.0 ± 0.1 |
| Non-resonant | High | 7.6 ± 0.1 |
| Resonance-enhanced | All | ~8.1 |
This table summarizes the vertical binding energies of aqueous phenol under different experimental conditions, as determined by photoelectron spectroscopy of water droplets. researchgate.net
Phenomena of Preferential Solvation and Clustering in Mixed Solvent Systems
In mixed solvent systems, such as acetonitrile-water, phenol can experience preferential solvation, where one solvent component is more prevalent in the immediate vicinity of the phenol molecule than in the bulk solution. rsc.orgrsc.org This phenomenon is driven by the specific interactions between the solute (phenol) and the different solvent molecules. researchgate.net
Mass spectrometric analysis of clusters isolated from liquid droplets has provided direct evidence for the preferential solvation of phenol by water in acetonitrile-water mixtures. rsc.orgrsc.org The formation of phenol-hydrate clusters is influenced by temperature, with hydrate (B1144303) formation becoming more favorable at lower temperatures in mixtures with a high mole fraction of acetonitrile. rsc.org This indicates the presence of microscopically inhomogeneous clustering of solvent and solute molecules within the mixture. rsc.org The phenomenon of preferential solvation can significantly alter the local environment of the phenol molecule, thereby influencing its chemical reactivity and spectroscopic properties. researchgate.netaip.org
Fundamental Investigations into the Influence of Hydrogen Bonding on Chemical Reactivity in Phenolic Systems
Hydrogen bonding plays a crucial role in determining the chemical reactivity of phenolic systems in aqueous environments. scirp.orgrsc.org The interaction between the hydroxyl group of phenol and surrounding water molecules can influence various molecular properties and reaction pathways. scirp.org
Theoretical studies have shown that the formation of intermolecular hydrogen bonds with solvent molecules alters the bond lengths, bond angles, and electron density on the atoms of the phenol molecule. scirp.org These changes, in turn, affect its chemical reactivity. scirp.org The strength of the hydrogen bond depends on the specific site of interaction. For instance, the hydrogen bond formed when the hydroxyl group of phenol acts as a hydrogen bond donor to a water molecule (−OH-----OH₂) is the most stable and strongest. scirp.org
Furthermore, hydrogen bonding has a significant impact on proton-coupled electron transfer (PCET) reactions involving phenols. nih.gov In these reactions, the transfer of an electron is coupled to the transfer of a proton. The presence of hydrogen bonds can lower the reorganization energy of the reaction, providing a lower energy barrier and facilitating the PCET process. nih.gov This is particularly important for reactions that operate at a low driving force, as is common in many biological systems. nih.gov The effect of hydrogen bonding on the reactivity of phenols also depends on the type of substitution on the phenol ring. rsc.orgnih.gov
Future Directions and Emerging Research Avenues in Phenol Hydrate Studies
Development of Novel Spectroscopic and Computational Methodologies for Probing Dynamic Phenol-Water Interactions
Understanding the transient and intricate interactions between phenol (B47542) and water molecules at a fundamental level is critical. Future progress hinges on the development of more sophisticated observational and modeling tools capable of capturing these dynamic processes with higher fidelity.
Recent research has successfully employed a combination of experimental and theoretical methods to investigate the hydration structures and dynamics of phenol. aip.orgresearchgate.net Molecular dynamics (MD) simulations have been instrumental in mapping the three-dimensional hydration structures, revealing that at ambient conditions, a phenol molecule is solvated by a large hydrophobic cavity of approximately 38 water molecules. aip.org These simulations have also quantified the hydrogen bonding, showing that phenol forms an average of 2.39 hydrogen bonds with its hydration shell, with contributions from both the hydroxyl group and π-complexes with the benzene (B151609) ring. aip.org
Emerging research is pushing the boundaries of these techniques. Advanced computational approaches are being developed to provide a more accurate picture. These include:
Machine-Learned Potential Energy Surfaces (NN-PES): Neural network-based representations of the full-dimensional potential energy surface are being used to characterize the structural dynamics and spectroscopy of phenol derivatives in water. rsc.org
Mixed Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid simulations offer a balance between computational cost and accuracy by treating the solute (phenol) with high-level quantum mechanics and the surrounding solvent (water) with classical molecular mechanics. rsc.org This approach is crucial for assessing the impact of a quantum description of the solvent, including polarization effects, on the properties of the solute. rsc.org
Advanced Spectroscopic Methods: Techniques like surface-enhanced Raman spectroscopy (SERS) are revealing new insights. For instance, SERS, combined with theoretical modeling, has challenged long-held beliefs by showing that aromatic molecules like phenol can adsorb strongly onto metal nanoparticles through significant π-metal interactions. spectroscopyonline.com Furthermore, time-resolved and multi-dimensional spectroscopic techniques, such as three-dimensional fluorescence spectroscopy, are being combined with multivariate statistical analysis to quantify phenolic compounds in complex aqueous systems. spectroscopyonline.comresearchgate.net
These advanced methodologies allow for a more detailed analysis of the hydrogen bond network, including the identification of strong OH···O bonds, weaker CH···O interactions, and OH···π bonding, which collectively stabilize phenol-water clusters. tandfonline.comresearchgate.net
Table 1: Comparison of Computational Methods for Phenol Hydration Studies
| Method | Description | Key Insights Provided | Reference |
| Classical Molecular Dynamics (MD) | Simulates atomic/molecular motion using classical mechanics. | 3D hydration shell structure, number of solvating water molecules, average number of hydrogen bonds. | aip.orgresearchgate.net |
| Ab initio MD / Full QM | All atoms in the system (solute and solvent) are treated with quantum mechanics. | High-accuracy electronic structure, detailed bond dynamics, benchmark for other methods. | rsc.org |
| QM/MM | A hybrid method treating the solute with quantum mechanics and the solvent with molecular mechanics. | Balances accuracy and computational cost, assesses quantum effects of the solvent on the solute. | rsc.org |
| Neural Network-PES | Uses machine learning to represent the potential energy surface for molecular simulations. | Characterizes structural dynamics and spectroscopy with potentially higher efficiency than traditional ab initio methods. | rsc.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the electron density to characterize chemical bonds and interactions. | Identifies and characterizes different types of hydrogen bonds (e.g., OH···O, CH···O, OH···π) stabilizing the cluster. | tandfonline.comresearchgate.net |
Exploration of Complex Phenol-Water-Ion and Phenol-Water-Biomolecule Systems
The behavior of phenol hydrate (B1144303) systems is significantly altered by the presence of other chemical species, such as ions and biomolecules. Research is increasingly focused on unraveling the complexities of these ternary and more complex systems, which are highly relevant to environmental chemistry, biology, and industrial processes.
The introduction of ions into a phenol-water system can affect the miscibility and phase behavior. researchgate.netglobalresearchonline.net For example, the addition of salts like potassium chloride can alter the critical solution temperature, indicating a change in the solubility due to the ions' influence on the water structure and its interaction with phenol. globalresearchonline.net Studies on the impact of various ions (e.g., Ca²⁺, Mg²⁺, Cl⁻, SO₄²⁻) have also shown that they can significantly enhance the kinetics of phenol removal in advanced oxidation processes, highlighting the crucial role of ion-specific effects. nih.gov
The interaction of phenol with biomolecules in an aqueous environment is a key area of study, as phenol-water clusters serve as models for understanding fundamental biological processes like protein folding. scirp.orgmdpi.com The π-π stacking interactions between phenol molecules in water are influenced by solvation, and understanding these forces is critical for modeling the behavior of intrinsically disordered proteins. mdpi.com Computational studies comparing phenol-Y and water-Y complexes (where Y can be molecules like H₂O, NH₃, or HF) show that phenol often forms stronger bonds than water does, which has implications for its interactions in biological systems. acs.orgresearchgate.net Future research will likely employ advanced computational methods to explore these interactions in larger, more complex biomolecular environments, moving from simple phenol-ammonia models to intricate protein-phenol-water systems. acs.org
Table 2: Observed Effects of Ions on Phenol-Water Systems
| Ion/Salt | System Studied | Observed Effect | Research Focus | Reference |
| Potassium Chloride (KCl) | Phenol-Water Phase Behavior | Increases the critical solution temperature, decreasing miscibility. | Thermodynamics of ternary systems | researchgate.netglobalresearchonline.net |
| Cesium Chloride (CsCl) | Phenol-Water Phase Behavior | Increases the critical solution temperature. | Thermodynamics of ternary systems | researchgate.net |
| Ca²⁺, Mg²⁺, Cl⁻, SO₄²⁻ | ZVI/H₂O₂ Phenol Degradation | Significantly enhance the kinetics of phenol removal. | Environmental remediation, advanced oxidation processes | nih.gov |
| NO₃⁻, CO₃²⁻, PO₄³⁻ | ZVI/H₂O₂ Phenol Degradation | Inhibit the phenol degradation reaction. | Environmental remediation, advanced oxidation processes | nih.gov |
Principles of Advanced Materials Design Inspired by Phenol Hydration and Clathrate Formation
The ability of phenol and related compounds to form ordered, cage-like structures known as clathrates when crystallized with guest molecules presents a significant opportunity for the rational design of advanced materials. chemistnotes.comoup.com These host-guest compounds are not formed by covalent bonds but by the precise arrangement of host molecules, creating cavities that can trap other substances. oup.com
Research in this area is moving from observation to proactive design. Computational screening of hypothetical crystal structures is a powerful emerging tool. chemrxiv.orgresearchgate.net By performing crystal structure predictions for molecules like fluorophenols and resorcinol, researchers can identify potential porous structures capable of forming clathrates with guest molecules such as xenon, carbon dioxide, and methane (B114726). chemrxiv.org This "science of hypothetical materials" allows for the in silico design and evaluation of novel materials for specific applications like gas storage and separation before attempting their synthesis. researchgate.net
The principles of hydrogen bonding and π-π stacking that govern phenol hydration are central to the construction of these materials. Trimesic acid, for example, can be co-crystallized with phenol derivatives to create different hydrogen-bonded organic frameworks (HOFs), where the phenol derivative acts as a template to modulate the final structure. mdpi.com Similarly, hydroquinone (B1673460), a phenol derivative, is well-known for forming clathrates and is being investigated for enhancing CO₂ capture by creating innovative composite materials that accelerate the kinetics of clathrate formation. researchgate.net The design of these materials is inspired by the hydrogen-bonded motifs found in phenol and quinol clathrates, where rings of six hydrogen-bonded hydroxyl groups are a common feature. oup.com By understanding these fundamental principles, scientists aim to create new materials with tailored cavities and functionalities for targeted applications.
Q & A
Q. How can researchers confirm the presence of phenol hydrate in a synthetic mixture?
Methodological Answer:
- Use Fourier-transform infrared spectroscopy (FTIR) to identify characteristic O–H stretching (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
- Compare NMR data (¹H and ¹³C) with reference spectra: phenolic protons appear as a singlet at ~5 ppm (¹H), and aromatic carbons resonate at ~115–155 ppm (¹³C).
- Validate against thermochemical databases (e.g., NIST) for molecular weight (94.11 g/mol) and enthalpy of formation (ΔfH°gas = -96.36 ± 0.59 kJ/mol) .
Q. What are the standard synthesis routes for this compound derivatives?
Methodological Answer:
- Esterification: React phenol with acetic anhydride under acidic catalysis to form phenyl acetate. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
- Electrophilic substitution: Perform nitration using HNO₃/H₂SO₄ at 50°C to yield nitrophenol isomers. Isolate para-isomer via recrystallization (mp 113–115°C) .
- Fries rearrangement: Heat phenyl acetate with AlCl₃ to produce hydroxyacetophenone derivatives. Optimize temperature (80–100°C) to minimize side products .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Use engineering controls (fume hoods) to maintain airborne concentrations below 5 ppm (OSHA PEL).
- Equip labs with emergency showers and eye wash stations for immediate decontamination.
- Implement PPE protocols : nitrile gloves, lab coats, and safety goggles. Train personnel on spill management (neutralize with 10% NaOH) .
Advanced Research Questions
Q. How can analytical methods resolve contradictions in this compound’s thermochemical data?
Methodological Answer:
- Re-evaluate ΔfH° discrepancies (e.g., Cox (1961): -96.36 kJ/mol vs. Parks (1954): -94.2 kJ/mol) using modern calorimetry (e.g., DSC) or computational methods (DFT).
- Cross-reference gas-phase IR spectroscopy to validate vibrational modes and refine entropy calculations .
- Publish uncertainty analyses (e.g., ±0.59 kJ/mol in Cox’s work) to contextualize historical data limitations .
Q. What advanced techniques quantify phenol hydrogenation products in complex matrices?
Methodological Answer:
- Apply headspace gas chromatography (HS-GC) with anhydrous CaCl₂ to remove water via hydrate formation, improving sensitivity for cyclohexanone/cyclohexanol detection.
- Optimize equilibrium conditions: 150°C for 5 min achieves <5.3% RSD and 93–104% recovery. Validate with spiked samples and internal standards (e.g., dodecane) .
- Compare kinetics under supercritical water (SWRS) vs. conventional hydrogenation. Monitor intermediates via in-situ Raman spectroscopy .
Q. How do substituents influence this compound’s acidity in catalytic applications?
Methodological Answer:
- Synthesize substituted derivatives (e.g., nitro-, methyl-phenol) and measure pKa via potentiometric titration (0.1 M KCl, 25°C).
- Electron-withdrawing groups (e.g., -NO₂) lower pKa (enhance acidity), while -CH₃ increases pKa. Correlate trends with Hammett σ constants .
- Use DFT calculations (B3LYP/6-311+G(d,p)) to model charge distribution and predict substituent effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
